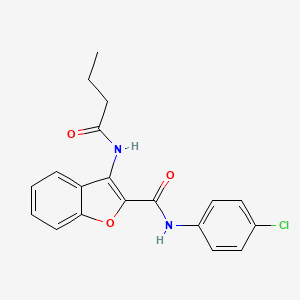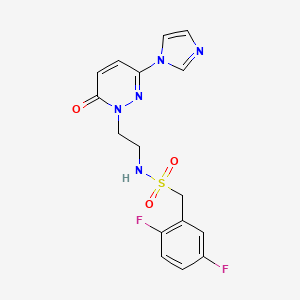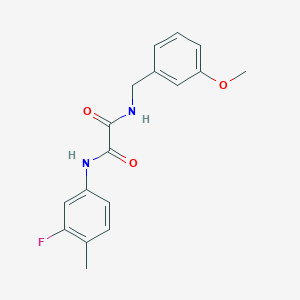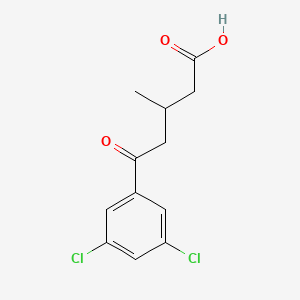
3-butyramido-N-(4-chlorophenyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-butyramido-N-(4-chlorophenyl)benzofuran-2-carboxamide is a chemical entity that is presumed to have a benzofuran backbone with a butyramido substituent at the 3-position and a 4-chlorophenyl group attached through an amide linkage. While the provided papers do not directly discuss this compound, they provide insights into similar structures that can help infer some of the properties and characteristics of the compound .
Synthesis Analysis
The synthesis of similar compounds, as described in the provided papers, involves the formation of amide bonds and the introduction of halogenated phenyl groups. For instance, the synthesis of N-butylthiophene-3-carboxamide and its seleno derivative involves the attachment of an N-butylcarboxamide group to a thiophene ring . Similarly, the synthesis of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide includes the incorporation of a chlorophenyl group . These methods could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds shows that the orientation of substituents can significantly affect the overall conformation. For example, in N-butylthiophene-3-carboxamide, the N-butylcarboxamide group is almost planar with the aromatic thiophene ring . In the case of the benzothiazine derivatives, extensive intramolecular hydrogen bonds stabilize the structures . These observations suggest that in this compound, the orientation of the butyramido and chlorophenyl groups would be critical in determining the molecule's conformation and potential for intramolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of the compound would likely involve the amide functional groups, which are known to participate in hydrogen bonding. As seen in the 4-chloro derivative of the benzothiazine compound, intermolecular N-H...O hydrogen bonds can lead to the formation of dimeric pairs . This suggests that this compound might also engage in hydrogen bonding, affecting its solubility, crystallinity, and potential for forming supramolecular structures.
Physical and Chemical Properties Analysis
While the exact physical and chemical properties of this compound are not provided, the properties of structurally related compounds can offer some predictions. The planarity between the carboxamide group and the aromatic ring in N-butylthiophene-3-carboxamide suggests that similar planarity might be expected in the target compound, potentially affecting its optical properties. The presence of a chlorophenyl group could influence the compound's electronic properties and reactivity due to the electron-withdrawing nature of the chlorine atom . Additionally, the amide groups in both referenced compounds are involved in hydrogen bonding, which would likely impact the melting point, boiling point, and solubility of the compound .
Applications De Recherche Scientifique
Antimicrobial Activity
A pivotal area of research involving benzofuran derivatives, akin to 3-butyramido-N-(4-chlorophenyl)benzofuran-2-carboxamide, focuses on their antimicrobial efficacy. These compounds have been synthesized and evaluated for their potential to inhibit a range of pathogenic bacteria, demonstrating significant antibacterial properties. For instance, novel series of benzofuran carboxamide derivatives have been synthesized, characterized, and assessed for their in vitro antimicrobial activities, showcasing promising results against various microbial strains (Lavanya, Sribalan, & Padmini, 2017). Similarly, other studies have developed benzofuran-2-yl derivatives with the intention of discovering new chemical entities that exhibit antimicrobial, anti-inflammatory, and radical scavenging activities, further underscoring the versatility of benzofuran derivatives in therapeutic research.
Antitumor Activity
The exploration of benzofuran compounds extends into oncological research, where their potential as antitumor agents is being investigated. A notable study synthesized a new series of benzofuran-2-yl pyrazole pyrimidine derivatives and assessed their cytotoxic activity against liver carcinoma cell lines, comparing the efficacy to known chemotherapeutic agents. This research highlighted the compounds' promising antitumor capabilities, offering a foundation for future developments in cancer treatment (El-Zahar et al., 2011).
Organic Electroluminescent Compounds
The synthesis of organic electroluminescent compounds incorporating benzofuran units has been investigated, showcasing the potential of such derivatives in electronic and photonic applications. For example, a study detailed the creation of an electroluminescent compound through a one-step synthesis involving benzofuran components, revealing the influence of various synthesis conditions on product yield and highlighting the application of these compounds in electroluminescent devices (Shi Juan-ling, 2006).
Orientations Futures
Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They are expected to be an effective therapeutic drug for various diseases . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for therapy that might give excellent results in in vivo/in vitro applications .
Propriétés
IUPAC Name |
3-(butanoylamino)-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-5-16(23)22-17-14-6-3-4-7-15(14)25-18(17)19(24)21-13-10-8-12(20)9-11-13/h3-4,6-11H,2,5H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQMZXDBWCTGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3012629.png)

![2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol](/img/structure/B3012631.png)



![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B3012638.png)
![N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012640.png)
![6-Tert-butyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012641.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide](/img/structure/B3012643.png)



![N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3012651.png)